molecular formula C7H8BNO4 B1303779 4-Methyl-3-nitrophenylboronic acid CAS No. 80500-27-2

4-Methyl-3-nitrophenylboronic acid

Cat. No.: B1303779
CAS No.: 80500-27-2
M. Wt: 180.96 g/mol
InChI Key: OASVXBRTNVFKFS-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula CH₃C₆H₃(NO₂)B(OH)₂. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Safety and Hazards

4-Methyl-3-nitrophenylboronic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-3-nitrophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from this compound) to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of various organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the creation of complex organic structures .

Pharmacokinetics

It’s known that the compound is used in reactions under mild and functional group tolerant conditions , suggesting it may have good stability and reactivity. These properties could potentially impact its bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds . On a cellular level, these new compounds can have various effects depending on their specific structures and properties.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the efficacy of the reaction . Additionally, the stability of this compound can be influenced by storage conditions . It’s recommended to store the compound in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

4-Methyl-3-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the glycolytic pathway . This inhibition can affect cancer cell proliferation, making it a compound of interest in cancer research. Additionally, it is used in the preparation of imidazothiazoles, which act as iodide efflux inhibitors in thyrocytes . The interactions of this compound with these enzymes and proteins are primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting lactate dehydrogenase, it can disrupt the glycolytic pathway, leading to altered energy production and metabolic flux in cells . This disruption can affect cell proliferation, particularly in cancer cells, where glycolysis is often upregulated. Additionally, the compound’s role in iodide efflux inhibition can impact thyroid cell function and hormone synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group can interact with the active sites of enzymes, such as lactate dehydrogenase, leading to enzyme inhibition . This interaction can result in changes in gene expression and cellular metabolism, particularly in pathways dependent on the inhibited enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that its inhibitory effects on enzymes like lactate dehydrogenase can persist, leading to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with enzymes like lactate dehydrogenase, affecting the glycolytic pathway and altering metabolite levels . The compound’s impact on metabolic flux can lead to changes in energy production and cellular function, particularly in cells with high glycolytic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its boronic acid group facilitates binding to specific cellular components, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function, particularly in enzyme inhibition and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-methyl-3-nitrobenzene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Nitrophenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Nitrophenylboronic acid

Comparison: 4-Methyl-3-nitrophenylboronic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. For example, the nitro group is an electron-withdrawing group, which can affect the compound’s behavior in electrophilic aromatic substitution reactions. In contrast, 3-Nitrophenylboronic acid lacks the methyl group, and 4-Methylphenylboronic acid lacks the nitro group, leading to different reactivity profiles .

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASVXBRTNVFKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378514
Record name 4-Methyl-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80500-27-2
Record name 4-Methyl-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-nitrobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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